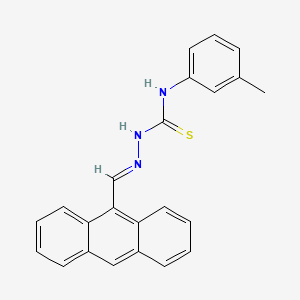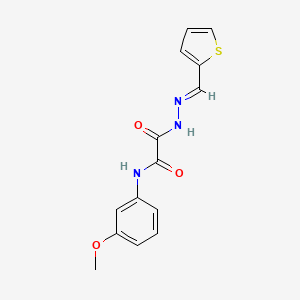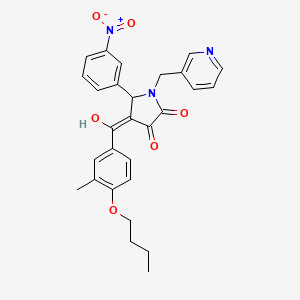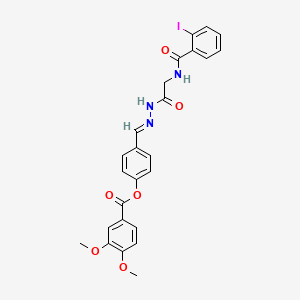
9-Anthracenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Anthracenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone is a chemical compound with the molecular formula C23H19N3S and a molecular weight of 369.492.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthracenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 9-anthracenecarbaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, appropriate solvents, and sometimes catalysts.
Major Products:
Oxidation: Oxidized derivatives of the thiosemicarbazone.
Reduction: Reduced forms of the compound, such as hydrazones.
Substitution: Substituted thiosemicarbazones with different functional groups.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and anticancer activities. Thiosemicarbazones are known to inhibit the growth of certain cancer cell lines and exhibit antibacterial properties.
Medicine: Potential therapeutic agent due to its biological activities, including anticancer and antimicrobial effects.
Industry: May be used in the development of new materials with specific electronic or catalytic properties.
作用機序
The mechanism of action of 9-Anthracenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets. In biological systems, thiosemicarbazones are known to chelate metal ions, which can inhibit metalloenzymes essential for cell growth and proliferation. This chelation disrupts cellular processes, leading to cell death, particularly in cancer cells. Additionally, the compound may interfere with DNA synthesis and repair mechanisms .
類似化合物との比較
- 9-Anthracenecarbaldehyde N-(4-methylphenyl)thiosemicarbazone
- 9-Anthracenecarbaldehyde N-(4-methoxyphenyl)thiosemicarbazone
- 9-Anthracenecarbaldehyde N-cyclohexylthiosemicarbazone
Comparison:
- 9-Anthracenecarbaldehyde N-(4-methylphenyl)thiosemicarbazone: Similar structure but with a different position of the methyl group, which can affect its reactivity and biological activity.
- 9-Anthracenecarbaldehyde N-(4-methoxyphenyl)thiosemicarbazone: Contains a methoxy group instead of a methyl group, which can influence its electronic properties and interactions with biological targets.
- 9-Anthracenecarbaldehyde N-cyclohexylthiosemicarbazone: Features a cyclohexyl group, which can significantly alter its steric and electronic properties compared to the methylphenyl derivative .
特性
CAS番号 |
480394-11-4 |
|---|---|
分子式 |
C23H19N3S |
分子量 |
369.5 g/mol |
IUPAC名 |
1-[(E)-anthracen-9-ylmethylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C23H19N3S/c1-16-7-6-10-19(13-16)25-23(27)26-24-15-22-20-11-4-2-8-17(20)14-18-9-3-5-12-21(18)22/h2-15H,1H3,(H2,25,26,27)/b24-15+ |
InChIキー |
ZSXGLFZVOVPDFR-BUVRLJJBSA-N |
異性体SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
正規SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((5E)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanedioic acid](/img/structure/B15084431.png)
![(5E)-2-(4-bromophenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15084436.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B15084444.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15084452.png)

![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15084464.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084471.png)

![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B15084483.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15084491.png)
![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B15084502.png)
![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15084512.png)

